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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562 Get Quote

Technical Support Center: MSC-4106
This technical support center provides researchers, scientists, and drug development

professionals with essential information on the physicochemical properties of MSC-4106 and

guidance on its use in experiments.

Frequently Asked Questions (FAQs)
Q1: What is MSC-4106 and what is its mechanism of action?

A1: MSC-4106 is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD

transcriptional complex.[1] It functions by binding to the lipid pocket (P-site) of TEA Domain

Transcription Factors (TEADs), which prevents the interaction between TEADs and the

transcriptional co-activators YAP and TAZ.[1] This disruption of the YAP/TAZ-TEAD complex

inhibits the transcription of genes that promote cell proliferation and survival, making it a target

for cancer therapy.[1] Some research also suggests that certain TEAD inhibitors can act as

"molecular glues," enhancing the interaction between TEAD and the transcriptional repressor

VGLL4, leading to an anti-proliferative effect.

Q2: What are the recommended storage conditions for MSC-4106?

A2: For long-term storage, MSC-4106 powder should be kept at -20°C for up to three years.[2]

Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[2]

For stock solutions in DMSO, storage at -80°C for 6 months or -20°C for 1 month is
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recommended; it is advised to use the solution within these timeframes. To avoid degradation

from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use

volumes.

Q3: In which solvents is MSC-4106 soluble?

A3: MSC-4106 is highly soluble in DMSO, with a solubility of up to 225 mg/mL (626.2 mM);

sonication may be required to achieve complete dissolution. It has good thermodynamic

solubility in pH 7.4 PBS (30 μg/mL), pH 5.5 FaSSIF (10 μg/mL), and pH 6.5 FeSSIF (26

μg/mL). However, it exhibits poor solubility in acidic conditions, such as pH 1.2 SGF (< 1

μg/mL).

Q4: What is the stability of MSC-4106 in solution?

A4: Stock solutions of MSC-4106 in DMSO are stable for up to 6 months at -80°C and 1 month

at -20°C when stored properly in sealed containers, away from moisture. Repeated freeze-thaw

cycles should be avoided to prevent inactivation of the product.

Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of

MSC-4106.

Property Value Reference

Molecular Weight 359.3 g/mol

Formula C₁₈H₁₂F₃N₃O₂

CAS Number 2738542-58-8

clogP 4.9

clogD (pH 7.4) 2.4

TPSA 60 Å²
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Species Clearance (CL)
Oral Half-life
(t½)

Oral
Bioavailability
(F)

Volume of
Distribution
(Vss)

Mouse 0.2 L/h/kg 45 h >90% 2 L/kg

Rat 0.7 L/h/kg 40 h 80% 5 L/kg

Dog 0.05 L/h/kg 3.6 h 18% 0.3 L/kg
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Issue Possible Cause(s) Recommended Solution(s)

Compound Precipitation in

Aqueous Media

- Poor aqueous solubility,

especially at acidic pH.-

Exceeding the solubility limit

upon dilution from stock.

- Prepare a high-concentration

stock solution in 100% DMSO.-

For final dilutions in aqueous

buffers, ensure the final DMSO

concentration is low (typically

<0.5%) to avoid solvent

effects. - For in vivo oral

administration, consider

formulating in 20% Kleptose in

50 mM PBS at pH 7.4. For

other in vivo routes, a general

formulation of 10% DMSO,

40% PEG300, 5% Tween-80,

and 45% Saline/PBS can be

tested.

Inconsistent or No Biological

Activity

- Compound degradation due

to improper storage or

handling.- Low final

concentration in the assay.-

Cell line is not dependent on

the YAP/TAZ-TEAD pathway.

- Ensure proper storage of

stock solutions at -80°C and

avoid repeated freeze-thaw

cycles.- Confirm the final

concentration of MSC-4106 in

your experiment. IC₅₀ values

are in the low nanomolar range

for sensitive cell lines.- Use a

positive control cell line known

to be sensitive to YAP/TAZ-

TEAD inhibition (e.g., NCI-

H226). Use a negative control

cell line that is YAP/TAZ

independent (e.g., SW620

YAP/TAZ KO) to assess off-

target effects.

Cell Toxicity - Off-target effects at high

concentrations.- Solvent

(DMSO) toxicity.

- Perform a dose-response

experiment to determine the

optimal concentration range.

MSC-4106 shows cytotoxicity
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in YAP-dependent cell lines at

low nanomolar

concentrations.- Ensure the

final DMSO concentration in

your cell culture medium is

below 0.5% to minimize

solvent-induced toxicity.

Experimental Protocols
Preparation of MSC-4106 Stock Solution

Materials: MSC-4106 powder, anhydrous DMSO.

Procedure:

Allow the MSC-4106 vial to equilibrate to room temperature before opening.

Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired

stock concentration (e.g., 10 mM).

Vortex or sonicate the solution to ensure complete dissolution.

Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

Store the aliquots at -80°C.

Cell Viability Assay
Cell Seeding: Seed cells (e.g., NCI-H226) in a 96-well plate at a density that allows for

logarithmic growth during the experiment.

Compound Treatment:

Prepare serial dilutions of MSC-4106 from the DMSO stock solution in the appropriate cell

culture medium.
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Ensure the final DMSO concentration is consistent across all wells, including the vehicle

control (e.g., 0.1%).

Add the diluted compound to the cells and incubate for the desired time period (e.g., 72

hours).

Viability Assessment:

Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based

assays).

Follow the manufacturer's instructions for the chosen reagent.

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control wells.

Plot the cell viability against the log of the MSC-4106 concentration.

Calculate the IC₅₀ value using a non-linear regression curve fit.

Visualizations
Hippo Signaling Pathway and MSC-4106 Mechanism of
Action
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Caption: The Hippo signaling pathway and the inhibitory action of MSC-4106 on the YAP/TAZ-

TEAD complex.
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Caption: A typical experimental workflow for determining the in vitro efficacy of MSC-4106.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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